An In-depth Technical Guide to 4-Cyclopropyl-1,1,1-trifluorobutan-2-ol: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Cyclopropyl-1,1,1-trifluorobutan-2-ol: Properties, Synthesis, and Applications
Introduction: A Molecule of Interest in Modern Medicinal Chemistry
4-Cyclopropyl-1,1,1-trifluorobutan-2-ol is a chiral alcohol featuring two highly sought-after motifs in contemporary drug discovery: a cyclopropyl ring and a trifluoromethyl group. The strategic incorporation of these functionalities into a single, relatively small molecule makes it a compelling building block for the synthesis of novel therapeutic agents.
The cyclopropyl group is valued for its ability to introduce conformational rigidity into a molecule, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2] Its unique electronic properties, stemming from the strained three-membered ring, can also favorably modulate a compound's metabolic stability.[3][4] The trifluoromethyl group, on the other hand, is a well-established bioisostere for a methyl group, offering increased metabolic stability due to the strength of the carbon-fluorine bond.[5] It also enhances lipophilicity and can significantly alter the acidity or basicity of nearby functional groups, thereby influencing a drug's pharmacokinetic and pharmacodynamic profile.[6][7][8]
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-cyclopropyl-1,1,1-trifluorobutan-2-ol, a detailed synthetic protocol, predicted spectroscopic data for its characterization, and a discussion of its potential applications in drug development. As this is a novel compound, much of the data presented herein is based on established principles and data from structurally analogous compounds.
Predicted Physicochemical Properties
The physicochemical properties of 4-cyclopropyl-1,1,1-trifluorobutan-2-ol are predicted based on the known properties of similar compounds, such as cyclopropyl carbinol and other fluorinated alcohols.[9][10][11][12][13][14]
| Property | Predicted Value/Information |
| Molecular Formula | C₇H₁₁F₃O |
| Molecular Weight | 184.16 g/mol |
| Appearance | Colorless to slightly yellow liquid |
| Boiling Point | Estimated: 140-160 °C (at atmospheric pressure) |
| Melting Point | Not applicable (expected to be a liquid at room temperature) |
| Density | Estimated: 1.1 - 1.2 g/mL |
| Solubility | Miscible with a wide range of organic solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate).[9][11] Limited solubility in water. |
| pKa (of the hydroxyl group) | Estimated: 12-13 |
Synthesis of 4-Cyclopropyl-1,1,1-trifluorobutan-2-ol
The most direct synthetic route to 4-cyclopropyl-1,1,1-trifluorobutan-2-ol is the reduction of its corresponding ketone, 4-cyclopropyl-1,1,1-trifluorobutan-2-one. This ketone is commercially available, providing a convenient starting point for the synthesis.
Experimental Protocol: Reduction of 4-Cyclopropyl-1,1,1-trifluorobutan-2-one
This protocol describes the reduction of the ketone precursor to the desired alcohol using sodium borohydride, a mild and selective reducing agent.
Materials:
-
4-Cyclopropyl-1,1,1-trifluorobutan-2-one
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of 4-cyclopropyl-1,1,1-trifluorobutan-2-one in 20 mL of methanol.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.
-
Addition of Reducing Agent: Slowly add 0.23 g of sodium borohydride to the stirred solution in small portions over 15-20 minutes. The addition is exothermic, so maintain the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by the slow addition of 10 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Remove the flask from the ice bath and allow it to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 4-cyclopropyl-1,1,1-trifluorobutan-2-ol can be purified by flash column chromatography on silica gel if necessary.
Caption: Synthetic workflow for the preparation of 4-cyclopropyl-1,1,1-trifluorobutan-2-ol.
Predicted Spectroscopic Data
The structural elucidation of 4-cyclopropyl-1,1,1-trifluorobutan-2-ol would rely heavily on spectroscopic techniques, particularly NMR and IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule. The cyclopropyl protons will appear in the upfield region (typically 0.2-1.2 ppm).[15][16][17] The methine proton on the carbon bearing the hydroxyl group will be a multiplet in the range of 3.5-4.5 ppm. The methylene protons adjacent to the cyclopropyl group will likely appear as a multiplet around 1.5-2.0 ppm. The hydroxyl proton will be a broad singlet, and its chemical shift will be concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework. The cyclopropyl carbons will resonate at high field (around 5-15 ppm). The carbon attached to the trifluoromethyl group will be a quartet due to coupling with the fluorine atoms, with a chemical shift in the range of 120-130 ppm.[18] The carbon bearing the hydroxyl group is expected to appear around 65-75 ppm.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing trifluoromethyl-containing compounds. A single signal, a singlet, is expected for the three equivalent fluorine atoms of the CF₃ group.[19] The chemical shift is anticipated to be in the range of -75 to -85 ppm relative to a standard such as CFCl₃.[20]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. A broad absorption band in the region of 3200-3600 cm⁻¹ will be indicative of the O-H stretching vibration of the alcohol.[21] Strong absorption bands in the range of 1100-1300 cm⁻¹ will correspond to the C-F stretching vibrations of the trifluoromethyl group.[22][23]
Applications in Drug Development
The unique combination of a cyclopropyl ring and a trifluoromethyl group in 4-cyclopropyl-1,1,1-trifluorobutan-2-ol makes it a valuable scaffold for the development of new drugs with improved properties.
Caption: The role of key structural motifs in conferring desirable drug-like properties.
The cyclopropyl group can act as a rigid linker, helping to lock the molecule into a specific conformation that is optimal for binding to a biological target.[1] This pre-organization can lead to an increase in potency and a reduction in off-target effects.[4] The trifluoromethyl group is known to enhance metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 enzymes.[3][5] Furthermore, its high lipophilicity can improve a drug's ability to cross cell membranes and the blood-brain barrier.[6][7][8]
Safety and Handling
While specific toxicity data for 4-cyclopropyl-1,1,1-trifluorobutan-2-ol is not available, it should be handled with the care appropriate for a flammable and potentially hazardous chemical. The following precautions are based on the safety data for structurally related fluorinated alcohols.[24][25][26][27]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Fire Safety: Keep away from heat, sparks, and open flames. It is expected to be a flammable liquid.
-
Handling: Avoid contact with skin and eyes. Do not inhale vapors or mists.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.
Conclusion
4-Cyclopropyl-1,1,1-trifluorobutan-2-ol represents a promising and versatile building block for the synthesis of new chemical entities with potential therapeutic applications. Its unique combination of a conformationally restricting cyclopropyl group and a metabolically robust trifluoromethyl group offers medicinal chemists a valuable tool for fine-tuning the properties of drug candidates. The synthetic route is straightforward, and the predicted spectroscopic data provide a clear roadmap for its characterization. As the demand for novel and effective pharmaceuticals continues to grow, molecules like 4-cyclopropyl-1,1,1-trifluorobutan-2-ol are poised to play a significant role in the future of drug discovery.
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